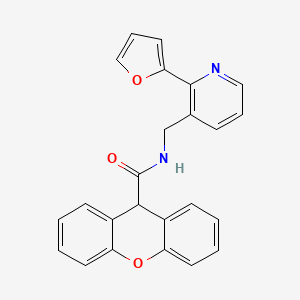

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

CAS No.: 2034441-20-6

Cat. No.: VC4768095

Molecular Formula: C24H18N2O3

Molecular Weight: 382.419

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034441-20-6 |

|---|---|

| Molecular Formula | C24H18N2O3 |

| Molecular Weight | 382.419 |

| IUPAC Name | N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide |

| Standard InChI | InChI=1S/C24H18N2O3/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-28-21)22-17-8-1-3-10-19(17)29-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27) |

| Standard InChI Key | LTDGFEQOSRFXII-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5 |

Introduction

The compound N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide represents a hybrid molecule combining heterocyclic furan and pyridine structures with a xanthene backbone. Such compounds have gained attention for their potential applications in medicinal chemistry, particularly as scaffolds for drug design due to their structural complexity and potential biological activity.

This article provides an in-depth analysis of the chemical, structural, and potential biological properties of this compound, supported by available research data.

Synthesis Pathways

While specific synthesis protocols for this compound were not directly available in the reviewed materials, related compounds with similar backbones are synthesized using multi-step organic reactions:

-

Amide Bond Formation: Typically achieved via coupling reactions between carboxylic acids (or derivatives) and amines.

-

Heterocyclic Substitution: Functionalization of the furan and pyridine rings to introduce desired substituents.

-

Xanthene Derivatization: Modifications to the xanthene core to enhance solubility or biological activity.

Biological Activity

4.1 Potential Applications

Compounds containing furan, pyridine, and xanthene moieties have demonstrated:

-

Antioxidant Properties: The xanthene scaffold is known for its radical-scavenging abilities.

-

Anti-inflammatory Activity: Pyridine derivatives often exhibit inhibition of enzymes like COX or LOX.

-

Fluorescent Probes: Xanthenes are widely used in imaging applications due to their fluorescence.

4.2 Docking Studies

Although docking studies specific to this compound were unavailable, related molecules have shown promising binding affinities to enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). These findings suggest potential anti-inflammatory or anticancer applications.

Analytical Characterization

Analytical techniques commonly used for similar compounds include:

-

NMR Spectroscopy (¹H & ¹³C): To confirm the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): To verify molecular weight.

-

IR Spectroscopy: To identify functional groups like amides and aromatic rings.

Comparative Data Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 383.4 g/mol |

| Key Functional Groups | Amide, Furan, Pyridine, Xanthene |

| Potential Applications | Antioxidant, Anti-inflammatory, Fluorescent Probe |

| Docking Targets | COX/LOX Enzymes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume